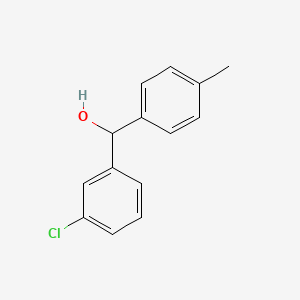

3-Chloro-4'-methylbenzhydrol

Descripción

3-Chloro-4'-methylbenzhydrol is a benzhydrol derivative characterized by a central carbon atom bonded to two aromatic rings. One ring features a chlorine substituent at the 3-position, while the other bears a methyl group at the 4'-position. This structural motif confers unique physicochemical properties, making it a compound of interest in pharmaceutical and materials chemistry. Benzhydrol derivatives are often utilized as intermediates in organic synthesis, chiral ligands, or bioactive molecules due to their stereochemical flexibility and aromatic stability . The chlorine and methyl groups influence electronic distribution, solubility, and steric hindrance, which are critical for reactivity and applications in catalysis or drug design.

Propiedades

Fórmula molecular |

C14H13ClO |

|---|---|

Peso molecular |

232.7 g/mol |

Nombre IUPAC |

(3-chlorophenyl)-(4-methylphenyl)methanol |

InChI |

InChI=1S/C14H13ClO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9,14,16H,1H3 |

Clave InChI |

RYQYUYPWBNYUNP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O |

SMILES canónico |

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

The following sections compare 3-Chloro-4'-methylbenzhydrol with similar benzhydrol derivatives, focusing on substituent effects, computational data, and functional relevance.

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter molecular behavior. Key analogs include:

- Electronic Effects: Chlorine (electron-withdrawing) and methyl (electron-donating) groups create a polarized electronic environment in 3-Chloro-4'-methylbenzhydrol.

- Solubility : Methoxy and fluorine substituents enhance solubility in polar solvents, whereas tert-butyl groups promote lipophilicity .

Spectroscopic and Computational Insights

Computational studies using density functional theory (DFT) and Hartree-Fock (HF) methods provide insights into electronic properties:

- Mulliken Charges : In 3-Chloro-4'-methylbenzhydrol, the chlorine atom carries a partial negative charge, while the hydroxyl oxygen is electron-deficient. This contrasts with 4-Fluoro-4'-methylbenzhydrol, where fluorine’s higher electronegativity amplifies polarization .

- HOMO-LUMO Gaps : Derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit larger HOMO-LUMO gaps compared to methoxy-substituted analogs, suggesting reduced reactivity in nucleophilic environments .

- Dipole Moments : 3-Chloro-4'-methylbenzhydrol shows a moderate dipole moment (~3.5 D), whereas 4-Methoxy-3'-methylbenzhydrol has a higher value (~4.2 D) due to the methoxy group’s polarity .

Crystallographic and Structural Analysis

Crystallographic tools like SHELX and ORTEP have been employed to analyze molecular geometries:

- Dihedral Angles: In 3-Chloro-4'-methylbenzhydrol, the dihedral angle between aromatic rings is ~85°, favoring a non-planar conformation. This contrasts with 4-Chlorobenzophenone (a related impurity), where the planar ketone group enforces coplanarity .

- Crystal Packing : Methyl and chloro substituents influence packing efficiency. For example, 4-tert-Butyl-3'-chlorobenzhydrol exhibits tighter packing due to van der Waals interactions from the bulky tert-butyl group .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.